molecular formula C3H3NaO3 B12404570 Sodium 2-oxopropanoate-d3

Sodium 2-oxopropanoate-d3

Cat. No.: B12404570
M. Wt: 113.06 g/mol
InChI Key: DAEPDZWVDSPTHF-NIIDSAIPSA-M
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Description

Sodium 2-oxopropanoate-d3, also known as Sodium pyruvate-d3, is a deuterium-labeled form of Sodium 2-oxopropanoate. This compound is a three-carbon metabolite of glucose produced in the glycolytic pathway. It is known for its role as a free radical scavenger, capable of neutralizing reactive oxygen species (ROS) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-oxopropanoate-d3 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into Sodium 2-oxopropanoate. The deuteration process involves the substitution of hydrogen atoms with deuterium, which can affect the pharmacokinetic and metabolic profiles of the compound .

Industrial Production Methods: The industrial production of this compound typically involves large-scale deuteration processes. These processes are designed to ensure high purity and yield of the deuterium-labeled compound. The production is carried out under controlled conditions to maintain the stability and integrity of the compound .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-oxopropanoate-d3 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products.

    Reduction: It can be reduced under specific conditions.

    Substitution: Deuterium atoms can be substituted with other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Sodium 2-oxopropanoate-d3 has a wide range of applications in scientific research, including:

Mechanism of Action

Sodium 2-oxopropanoate-d3 exerts its effects primarily through its role as a free radical scavenger. It neutralizes ROS, thereby protecting cells from oxidative damage. The compound interacts with various molecular targets and pathways involved in cellular metabolism, including the glycolytic pathway .

Comparison with Similar Compounds

    Sodium 2-oxopropanoate (Sodium pyruvate): The non-deuterated form of Sodium 2-oxopropanoate-d3.

    Pyruvic acid: The protonated form of Sodium 2-oxopropanoate.

    Sodium 2-oxopropanoate-13C: A carbon-13 labeled form of Sodium 2-oxopropanoate.

Comparison: this compound is unique due to its deuterium labeling, which provides distinct advantages in metabolic studies. The deuterium atoms can alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for tracing metabolic pathways and studying the effects of isotopic substitution .

Properties

Molecular Formula

C3H3NaO3

Molecular Weight

113.06 g/mol

IUPAC Name

sodium;3,3,3-trideuterio-2-oxopropanoate

InChI

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1D3;

InChI Key

DAEPDZWVDSPTHF-NIIDSAIPSA-M

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C(=O)[O-].[Na+]

Canonical SMILES

CC(=O)C(=O)[O-].[Na+]

Origin of Product

United States

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